

Picroside II for cancer metastasis and angiogenesis suppression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Picroside II*

Cat. No.: *B7765741*

[Get Quote](#)

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the anti-cancer effects of **Picroside II**.

Table 1: Cytotoxicity of **Picroside II**

Cell Line	Assay	IC50 Value	Exposure Time	Reference
MDA-MB-231	MTT	130.8 μ M	24, 48, 72 h	(--INVALID-LINK--)

Table 2: Anti-Metastatic and Anti-Angiogenic Effects of **Picroside II**

Assay	Cell Line/Model	Picroside II Concentration	Effect	Reference
Transwell Migration	MDA-MB-231	Not specified	Significant inhibition	(--INVALID-LINK--)
Transwell Invasion	MDA-MB-231	Not specified	Significant inhibition	(--INVALID-LINK--)
Gelatin Zymography	MDA-MB-231	Not specified	Significant inhibition of MMP-9 activity	(--INVALID-LINK--)
Tube Formation	HUVEC	Not specified	Significant inhibition	(--INVALID-LINK--)
CAM Assay	Chick Embryo	Not specified	Suppression of angiogenesis	(--INVALID-LINK--)
In vivo Lung Metastasis	BALB/c nude mice	100 mg/kg	Effective anti-metastatic activity	(--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Picroside II**'s anti-cancer activities.

Cell Viability Assay (MTT Assay)

- Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Picroside II** and a vehicle control for 24, 48, and 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control.

Transwell Migration and Invasion Assay

- For the invasion assay, pre-coat the upper chamber of a Transwell insert (8 μ m pore size) with Matrigel. For the migration assay, no coating is required.
- Seed cancer cells (e.g., MDA-MB-231) or endothelial cells (HUVECs) in the upper chamber in serum-free medium.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Add **Picroside II** at various concentrations to the upper chamber.
- Incubate for an appropriate time (e.g., 24 hours for migration, 48 hours for invasion).
- Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
- Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
- Count the stained cells in several random fields under a microscope.

Gelatin Zymography for MMP-9 Activity

- Culture cells (e.g., MDA-MB-231 or HUVECs) in serum-free medium with or without **Picroside II** for 24 hours.
- Collect the conditioned medium and concentrate the proteins.
- Separate the proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.
- After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

- Incubate the gel in a developing buffer at 37°C overnight to allow for gelatin degradation by MMPs.
- Stain the gel with Coomassie Brilliant Blue and then destain.
- Areas of MMP activity will appear as clear bands against a blue background.

Endothelial Cell Tube Formation Assay

- Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
- Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of **Picroside II**.
- Incubate for 6-12 hours to allow for the formation of capillary-like structures.
- Observe and photograph the tube formation under a microscope.
- Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.

Chick Embryo Chorioallantoic Membrane (CAM) Assay

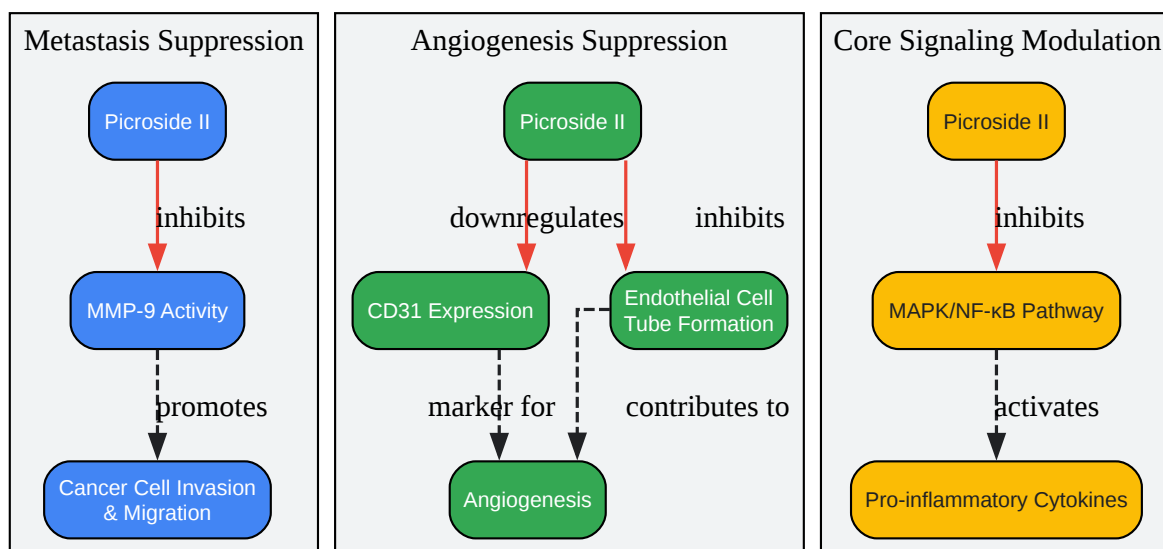
- Incubate fertilized chicken eggs for 8-10 days.
- Create a small window in the eggshell to expose the CAM.
- Place a sterile filter paper disc soaked with **Picroside II** or a control substance onto the CAM.
- Seal the window and continue incubation for another 2-3 days.
- Observe and photograph the CAM to assess the formation of new blood vessels around the filter disc.
- Quantify angiogenesis by counting the number of blood vessels converging towards the disc.

Western Blot Analysis

- Treat cells with **Picroside II** for the desired time, then lyse the cells to extract total protein.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR2, p-Akt, p-mTOR, and their total forms) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

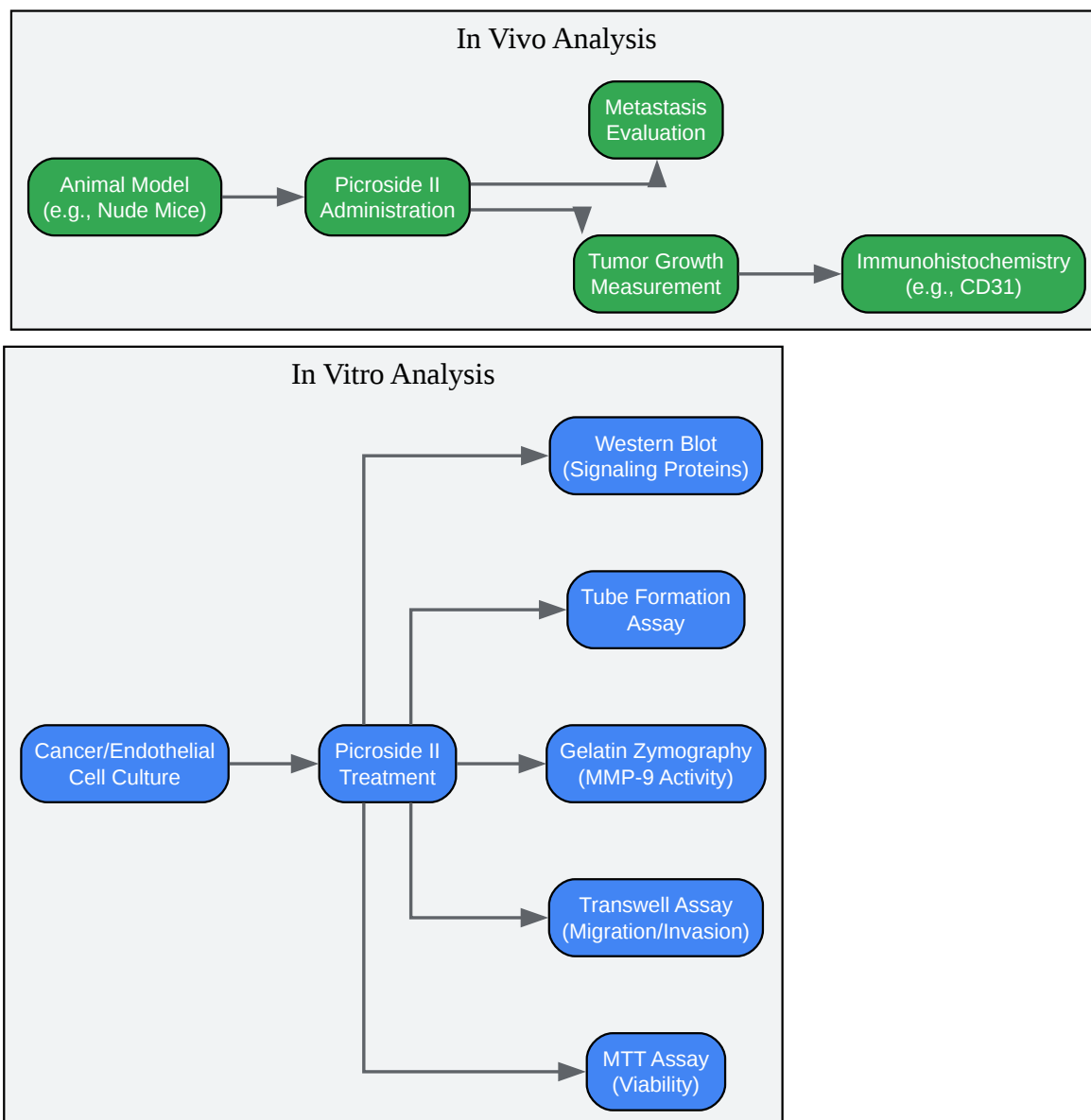
Visualizations

Signaling Pathways



[Click to download full resolution via product page](#)

Caption: **Picroside II's** multifaceted anti-cancer mechanisms.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Picroside II for cancer metastasis and angiogenesis suppression]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7765741#picroside-ii-for-cancer-metastasis-and-angiogenesis-suppression\]](https://www.benchchem.com/product/b7765741#picroside-ii-for-cancer-metastasis-and-angiogenesis-suppression)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com